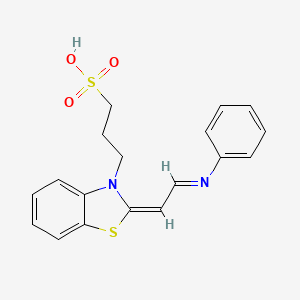

3-(2-(2-PHENYLIMINO-ETHYLIDENE)-BENZOTHIAZOL-3-YL)-PROPANE-1-SULFONIC ACID

Description

This compound features a benzothiazole core substituted with a phenylimino-ethylidene group and a propane-1-sulfonic acid chain. The sulfonic acid group enhances water solubility, while the aromatic and conjugated imino system may confer unique electronic properties, making it relevant in materials science or biochemical applications. Its structural complexity distinguishes it from simpler sulfonated derivatives.

Properties

IUPAC Name |

3-[(2E)-2-(2-phenyliminoethylidene)-1,3-benzothiazol-3-yl]propane-1-sulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S2/c21-25(22,23)14-6-13-20-16-9-4-5-10-17(16)24-18(20)11-12-19-15-7-2-1-3-8-15/h1-5,7-12H,6,13-14H2,(H,21,22,23)/b18-11+,19-12? | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBNSCFVDGDDQRS-ZXHDCMKESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=CC=C2N(C3=CC=CC=C3S2)CCCS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N=C/C=C/2\N(C3=CC=CC=C3S2)CCCS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(2-(2-PHENYLIMINO-ETHYLIDENE)-BENZOTHIAZOL-3-YL)-PROPANE-1-SULFONIC ACID typically involves the condensation reaction between a primary amine and a carbonyl compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a catalyst to facilitate the reaction. Industrial production methods may involve more advanced techniques such as continuous flow synthesis to enhance yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the sulfonic acid group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.

Scientific Research Applications

3-(2-(2-PHENYLIMINO-ETHYLIDENE)-BENZOTHIAZOL-3-YL)-PROPANE-1-SULFONIC ACID has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions.

Biology: It exhibits biological activities such as antibacterial, antifungal, and anticancer properties.

Medicine: It is explored for its potential therapeutic effects, including its use as an enzyme inhibitor or in drug development.

Industry: It is used in the development of corrosion inhibitors and as a component in electrochemical sensors

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Structural and Functional Differences

(a) Sulfonated Lignin Derivatives (SGBG and SVBG)

- Structure : SGBG and SVBG contain methoxyphenyl and dimethoxyphenyl groups attached to a propane-sulfonic acid backbone .

- Comparison: Unlike the target compound, these lack a benzothiazole ring and instead mimic lignosulfonate fragments. Their methoxy groups enhance lignin-like reactivity, whereas the phenylimino group in the target compound may enable π-conjugation for optical or catalytic applications.

(b) 3-(2-Benzothiazolylthio)-1-propanesulfonic Acid

- Structure : Features a benzothiazole-thioether linkage to the sulfonic acid chain .

- Comparison: The thioether group (vs. phenylimino-ethylidene) alters electronic properties. This compound is used in enzyme studies (e.g., triosephosphate isomerase), suggesting the target compound’s imino group might modulate biochemical interactions differently.

(c) Perfluorinated Sulfonic Acids (e.g., [72785-08-1])

- Structure: Fluorinated alkyl chains and dimethylamino groups attached to propane-sulfonic acid .

- Comparison : Fluorination increases thermal/chemical stability but reduces biodegradability. The target compound’s lack of fluorine may limit stability in harsh conditions but improve environmental compatibility.

(d) Methoxy-Substituted Benzothiazole Sulfonate (C34H45N3O7S5)

- Structure : Includes methoxy and sulfopropyl groups on the benzothiazole core, with a molecular weight of 768.074 .

- Comparison: The methoxy group is electron-donating (vs. Higher molecular weight may reduce solubility compared to the target compound.

(e) 3-[(2-Aminoethyl)amino]propane-1-sulfonic Acid

- Structure: Aminoethylamino substituent instead of benzothiazole .

- Comparison: The amino groups increase basicity and pH-dependent solubility, whereas the target compound’s aromatic system may favor hydrophobic interactions.

Comparative Data Table

Key Research Findings

Electronic Effects: The phenylimino-ethylidene group in the target compound likely introduces conjugation across the benzothiazole ring, enhancing UV absorption or redox activity compared to SGBG/SVBG’s methoxy groups .

Biochemical Interactions: The benzothiazole-thioether in ’s compound interacts with enzymes via sulfur coordination, whereas the target’s imino group may engage in hydrogen bonding or π-stacking .

Solubility Trends: Sulfonic acid groups universally improve water solubility. However, the target compound’s aromaticity may reduce solubility in polar solvents compared to amino-substituted derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.